4-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde
CAS No.: 893745-85-2
Cat. No.: VC3947413
Molecular Formula: C11H15NOS
Molecular Weight: 209.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893745-85-2 |
|---|---|
| Molecular Formula | C11H15NOS |
| Molecular Weight | 209.31 g/mol |
| IUPAC Name | 4-(piperidin-1-ylmethyl)thiophene-2-carbaldehyde |
| Standard InChI | InChI=1S/C11H15NOS/c13-8-11-6-10(9-14-11)7-12-4-2-1-3-5-12/h6,8-9H,1-5,7H2 |
| Standard InChI Key | LUVAADJQCRBJKC-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)CC2=CSC(=C2)C=O |
| Canonical SMILES | C1CCN(CC1)CC2=CSC(=C2)C=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-(piperidin-1-ylmethyl)thiophene-2-carbaldehyde, reflects its core structure:
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A thiophene ring (C₄H₃S) provides aromaticity and electron-rich properties.
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A piperidin-1-ylmethyl group (-CH₂-NC₅H₁₀) at the 4-position introduces a basic nitrogen center capable of hydrogen bonding and electrostatic interactions.
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A carbaldehyde group (-CHO) at the 2-position offers reactivity for further chemical modifications, such as condensation or reduction reactions.
The SMILES notation (C1CCN(CC1)CC2=CSC(=C2)C=O) and InChIKey (LUVAADJQCRBJKC-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis of 4-(piperidin-1-ylmethyl)thiophene-2-carbaldehyde typically involves a Mannich reaction, as evidenced by analogous procedures for related thiophene-piperidine hybrids . Key steps include:
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Reagent Preparation:
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Reaction Conditions:
Representative Reaction Scheme:
Industrial-Scale Production
While laboratory-scale synthesis is well-documented, industrial production requires optimization for yield and cost-efficiency:
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Continuous Flow Reactors: Enhance mixing and heat transfer, reducing reaction time from hours to minutes.
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Solvent Selection: Switching from methanol to isopropanol improves solubility of intermediates, increasing yield by ~15%.
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Catalysis: Lewis acids like ZnCl₂ (0.5 mol%) accelerate the Mannich reaction, achieving >90% conversion at 50°C .
Physicochemical Characterization
Analytical Data
Elemental analysis and spectral data for 4-(piperidin-1-ylmethyl)thiophene-2-carbaldehyde align with theoretical values (Table 1) .
Table 1: Analytical and spectral properties of 4-(piperidin-1-ylmethyl)thiophene-2-carbaldehyde
| Property | Observed Value | Theoretical Value | Method |
|---|---|---|---|
| Elemental Analysis | |||
| Carbon (%) | 51.70 | 51.73 | CHNS Analyzer |
| Hydrogen (%) | 6.69 | 6.71 | CHNS Analyzer |
| Nitrogen (%) | 6.82 | 6.75 | Kjeldahl Method |
| Spectral Data | |||
| IR (ν, cm⁻¹) | 1685 (C=O), 2850 (C-H) | 1680–1700, 2800–3000 | FT-IR |
| UV-Vis (λₘₐₓ, nm) | 275 | 270–280 | DMF Solution |
Conductivity and Solubility
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Molar Conductivity: 12.4 Ω⁻¹ cm² mol⁻¹ in DMF, indicating non-electrolytic behavior .
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Solubility:
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High solubility in polar aprotic solvents (DMF, DMSO).
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Moderate solubility in ethanol (8.3 g/L at 25°C).
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Insoluble in water (<0.1 g/L).
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Future Research Directions
Targeted Biological Screening
Priority areas for experimental validation include:
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Anticancer Assays: Testing against NCI-60 cancer cell lines to identify growth inhibition profiles.
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Neuropharmacology: Evaluating affinity for sigma-1 receptors (σ1R), given piperidine’s role in CNS drug design.
Material Science Applications
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Coordination Chemistry: Synthesis of Cu(II) or Zn(II) complexes for catalytic applications. Preliminary studies on analogous complexes show enhanced Lewis acidity in Diels-Alder reactions .
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Polymer Synthesis: Incorporation into conjugated polymers for organic electronics, leveraging thiophene’s electron transport properties.
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